2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride
Description
2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride (CAS: 16081-46-2) is a benzodioxane derivative characterized by a fused bicyclic aromatic system with an amine group at the 5-position and a hydrochloride salt. Its molecular formula is C₈H₁₀ClNO₂, with a molecular weight of 187.62 g/mol. Key physicochemical properties include a boiling point of 308.1°C and a flash point of 140.1°C. It is primarily utilized as a building block in organic synthesis, particularly for pharmaceutical intermediates, as evidenced by its commercial availability in research quantities (e.g., 10g for €552.00 from CymitQuimica).
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c9-6-2-1-3-7-8(6)11-5-4-10-7;/h1-3H,4-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCBWPNJOUYRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632711 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16081-46-2 | |
| Record name | 1,4-Benzodioxin-5-amine, 2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16081-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with an amine source under controlled conditions. One common method includes the use of benzenesulfonyl chloride and aqueous sodium carbonate to yield the desired product . The reaction is carried out under dynamic pH control to ensure the formation of the amine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydroxide) are typical.
Major Products Formed: The major products formed from these reactions include various substituted benzodioxin derivatives, which can have different functional groups attached to the amine or benzodioxin ring.
Scientific Research Applications
Medicinal Chemistry
2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride is primarily studied for its role as a precursor in synthesizing potential therapeutic agents targeting various diseases:
- Neurodegenerative Diseases : The compound has shown promise in treating Alzheimer's disease by inhibiting cholinesterase enzymes, which increases acetylcholine levels crucial for cognitive function. Research indicates that it interacts with cholinesterase enzymes, enhancing its pharmacological effects .
The compound exhibits notable biological activities:
- Antibacterial Properties : Studies have indicated its potential as an antibacterial agent .
- Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes linked to metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) and neurodegenerative diseases .
Case Studies and Research Findings
-
Cholinesterase Inhibition :
- A study demonstrated that derivatives of this compound significantly inhibited acetylcholinesterase activity in vitro, suggesting its potential in treating Alzheimer's disease .
- Synthesis of Derivatives :
-
Pharmacokinetics Studies :
- Investigations into the pharmacokinetics of 2,3-dihydro-1,4-benzodioxin derivatives have indicated favorable absorption and bioavailability profiles suitable for drug development .
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cholinesterases and lipoxygenases . The compound binds to the active site of these enzymes, blocking their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Eltoprazine Hydrochloride
- Structure : Contains a piperazine ring attached to the 5-position of the benzodioxane core.
- Pharmacology : Acts as a 5-HT₁A/₁B receptor agonist with binding affinities Ki = 40 nM (5-HT₁A) and 52 nM (5-HT₁B) .
- Application : Studied for modulating impulsivity and catecholamine release in neuropsychiatric disorders.
- Key Difference : The piperazine substitution enhances receptor selectivity compared to the primary amine in the target compound.
WB 4101 Hydrochloride
- Structure: Features a dimethoxyphenoxyethyl group and a benzodioxan-2-methanamine moiety.
- Pharmacology : Acts as an α₁-adrenergic receptor antagonist with high affinity (Ki < 1 nM).
- Application : Used in cardiovascular research to study vasoconstriction mechanisms.
- Key Difference : The extended alkyl chain and methoxy groups confer α₁-receptor specificity.
Diltiazem Hydrochloride
- Structure : A benzothiazepine derivative with a substituted dihydrobenzodioxin-like ring.
- Pharmacology : Calcium channel blocker with effects on cardiac and vascular smooth muscle (98.5–101.0% purity).
- Application : Clinically used for hypertension and angina.
- Key Difference : The benzothiazepine core and acetyloxy group enable calcium channel modulation, unlike the simpler benzodioxanamine structure.
Angiotensin II Receptor Antagonists
- Example : 4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine hydrobromide.
- Pharmacology : Exhibits antihypertensive effects comparable to valsartan via angiotensin II receptor antagonism.
- Key Difference : The thiazole-imine scaffold and propenyl group enhance binding to the 3R8A protein target.
Physicochemical and Functional Comparisons
Research Findings and Activity Profiles
Receptor Selectivity: The target compound’s primary amine group limits receptor specificity compared to Eltoprazine (piperazine) and WB 4101 (phenoxyethyl), which show higher affinity for serotonin and adrenergic receptors, respectively. Substitutions at the 5-position (e.g., piperazine, thiazole) critically influence pharmacological targeting.
Synthetic Utility :
- Derivatives like 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS: N/A) are used to introduce halogen or carboxyl groups for further functionalization.
Thermodynamic Stability :
- Docking studies on angiotensin II receptor antagonists highlight that electron-withdrawing groups (e.g., bromophenyl in compound 3(3)) enhance binding stability (scoring function: −12.3 kcal/mol).
Biological Activity
2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride is an organic compound with significant biological activity, particularly in the context of neurodegenerative diseases and enzyme inhibition. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound is characterized by the molecular formula , featuring a bicyclic structure that combines a benzene ring with a dioxane ring. It is typically synthesized through the reaction of 1,4-benzodioxane with ammonia under heat, often utilizing a catalyst to enhance reaction efficiency. The synthesis process can be outlined as follows:
- Starting Material : 2,3-dihydroxybenzoic acid.
- Key Reactions :
- Alkylation of the phenolic hydroxyl group.
- Azidation of carboxylic acid.
- Curtius rearrangement.
- Hydrolysis and salification.
Cholinesterase Inhibition
One of the primary mechanisms of action for this compound is its interaction with cholinesterase enzymes. By inhibiting these enzymes, the compound increases acetylcholine levels in the nervous system, which is crucial for cognitive functions. This mechanism underlies its potential therapeutic applications for conditions such as Alzheimer's disease.
Table 1: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Competitive Inhibition | 0.25 | |
| Butyrylcholinesterase (BChE) | Non-competitive | 0.30 |
Additional Biological Activities
Research has indicated that compounds related to this compound also exhibit other biological activities:
- Antidiabetic Activity : Compounds derived from this structure have shown potential in inhibiting α-glucosidase, which is relevant for managing diabetes .
- Antitumor Properties : Some derivatives have demonstrated anticancer activity against various cell lines, indicating a broader scope of therapeutic applications .
Study on Enzyme Inhibition
A study evaluated several sulfonamide derivatives containing the benzodioxane moiety for their enzyme inhibitory properties. The results showed that while some exhibited substantial inhibitory activity against α-glucosidase, they showed varied effects on AChE . This highlights the importance of structural modifications in enhancing biological activity.
Molecular Docking Studies
In silico molecular docking studies have been employed to predict the binding affinity of this compound to various targets. These studies corroborated in vitro findings regarding its interaction with cholinesterase enzymes and provided insights into optimizing its structure for improved efficacy .
Q & A
Q. What are the recommended analytical methods for characterizing the purity and stability of 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride in experimental settings?
To ensure compound integrity, use a combination of high-performance liquid chromatography (HPLC) for purity assessment (≥98% by HPLC is a common benchmark) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Stability should be tested under controlled conditions (e.g., room temperature, 4°C, and -20°C) using accelerated degradation studies. For hygroscopic or light-sensitive batches, store in desiccated, amber vials under inert gas .
Q. How should researchers handle and store this compound to maintain experimental reproducibility?
Follow GHS-compliant safety protocols: store at room temperature in airtight containers, protected from moisture and light. Use inert gas purging for long-term storage. For handling, wear PPE (gloves, lab coat) and work in a fume hood. If exposed, rinse skin/eyes with water for ≥15 minutes and seek medical evaluation for persistent symptoms .
Q. What synthetic routes are documented for derivatives of 2,3-Dihydro-1,4-benzodioxin-5-amine, and how do they impact biological activity?
Synthetic strategies often involve coupling the benzodioxin amine core with electrophilic moieties (e.g., alkyl halides or activated carbonyls). For example, piperazine conjugation at the 5-position (as in Eltoprazine hydrochloride) enhances serotonin receptor affinity. Reaction conditions (e.g., solvent polarity, temperature) critically influence stereochemistry and yield .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data for benzodioxin-amine derivatives across studies?
Discrepancies may arise from differences in assay conditions (e.g., radioligand concentration, buffer pH) or stereochemical variations. Validate binding assays using standardized protocols (e.g., 5-HT1A receptor competition assays with [<sup>3</sup>H]-8-OH-DPAT). Compare results with structurally validated controls like MDL 72832 hydrochloride, a known 5-HT1A ligand .
Q. What strategies optimize the design of benzodioxin-amine analogs for selective receptor targeting?
Structure-activity relationship (SAR) studies highlight the importance of:
- Substituent position : A 5-amine group (vs. 6- or 7-position) maximizes 5-HT1A affinity.
- Side-chain modifications : Piperazine or methylamine extensions improve selectivity over dopamine D2 receptors.
- Stereochemistry : Enantiomeric purity (e.g., (2S,3S) configurations) can reduce off-target effects .
Q. What methodologies are effective for studying the metabolic stability of this compound in vitro?
Use liver microsomal assays (human or rodent) with LC-MS/MS quantification to identify phase I/II metabolites. Monitor demethylation or oxidation at the benzodioxin ring. For translational relevance, correlate in vitro half-life (t1/2) with in vivo pharmacokinetic profiles .
Q. How can researchers mitigate interference from serum proteins in bioanalytical assays for benzodioxin-amine compounds?
Employ protein precipitation (acetonitrile or methanol) followed by solid-phase extraction (SPE) to isolate the compound from biological matrices. Validate recovery rates (≥85%) using spiked serum samples. Aptamer-based sensors (e.g., gold array electrodes) may also reduce matrix effects in real-time monitoring .
Experimental Design Considerations
Q. What controls are essential when evaluating the cytotoxic effects of benzodioxin-amine derivatives in cell-based assays?
Include:
Q. How should researchers design dose-response studies for benzodioxin-amine compounds in animal models?
Use a log-scale concentration range (e.g., 0.1–100 mg/kg) based on in vitro IC50 values. Monitor behavioral endpoints (e.g., locomotor activity for serotoninergic effects) and plasma exposure via terminal sampling. Apply nonlinear regression models (e.g., Hill equation) to calculate ED50 and efficacy thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
